3-(Hydroxymethyl)piperidin-4-ol hydrochloride
Overview
Description
“3-(Hydroxymethyl)piperidin-4-ol hydrochloride”, also known as HMPH, is a chemically synthesized compound that is widely used in research. It has a molecular weight of 167.64 .
Synthesis Analysis
The synthesis of “3-(Hydroxymethyl)piperidin-4-ol hydrochloride” can be achieved through several steps including benzyl group protection, reduction with sodium borohydride, hydroboration-oxidation, and deprotection of the benzyl group .
Molecular Structure Analysis
The molecular structure of “3-(Hydroxymethyl)piperidin-4-ol hydrochloride” includes one nitrogen atom and five carbon atoms in the sp3-hybridized state .
Chemical Reactions Analysis
Piperidines, including “3-(Hydroxymethyl)piperidin-4-ol hydrochloride”, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
Scientific Research Applications
Synthesis of Biologically Active Piperidine Derivatives
3-(Hydroxymethyl)piperidin-4-ol hydrochloride: is a valuable intermediate in the synthesis of various piperidine derivatives. These derivatives are crucial in the development of new pharmaceuticals, as they are present in more than twenty classes of drugs, including alkaloids . The compound’s versatility allows for the creation of substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones, which are explored for their potential pharmacological activities.
Anticancer Research
Piperidine derivatives, including those synthesized from 3-(Hydroxymethyl)piperidin-4-ol hydrochloride, are being investigated for their anticancer properties. They are utilized in the study of antiproliferative and antimetastatic effects on various types of cancers, both in vitro and in vivo . This research is pivotal in the discovery of new cancer therapies.
Antiviral Applications
The structural flexibility of 3-(Hydroxymethyl)piperidin-4-ol hydrochloride allows for the design of novel compounds with potential antiviral activities. Researchers are designing and synthesizing new piperidin-4-ol derivatives to evaluate their efficacy in treating diseases like HIV . This ongoing research could lead to significant advancements in antiviral medication.
Neuropharmacological Potential
Compounds derived from 3-(Hydroxymethyl)piperidin-4-ol hydrochloride are being assessed for their neuropharmacological potential. The piperidine nucleus is a common feature in many FDA-approved drugs and is associated with a variety of biological activities, including anti-Alzheimer’s and antipsychotic effects . This makes it a compound of interest in the field of neurology and psychiatry.
Analgesic and Anti-inflammatory Applications
The analgesic and anti-inflammatory properties of piperidine derivatives are well-documented. As a precursor, 3-(Hydroxymethyl)piperidin-4-ol hydrochloride contributes to the synthesis of compounds that are being tested for pain relief and inflammation reduction, which could benefit patients suffering from chronic pain conditions .
Antioxidant Properties
Natural piperidine-based compounds have shown powerful antioxidant actions. By extension, synthetic derivatives from 3-(Hydroxymethyl)piperidin-4-ol hydrochloride are explored for their ability to inhibit or suppress free radicals. This research has implications for the treatment of diseases caused by oxidative stress .
Safety and Hazards
While specific safety and hazard information for “3-(Hydroxymethyl)piperidin-4-ol hydrochloride” is not available in the retrieved sources, general safety measures for handling similar compounds include avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .
Mechanism of Action
Target of Action
It is known that piperidine derivatives, which include 3-(hydroxymethyl)piperidin-4-ol hydrochloride, play a significant role in the pharmaceutical industry . They are present in more than twenty classes of pharmaceuticals .
Mode of Action
It’s suggested that reactions involving piperidine derivatives proceed through an outer-sphere dissociative mechanism, which involves a series of successive protonations .
Biochemical Pathways
Piperidine derivatives are known to be involved in various intra- and intermolecular reactions leading to the formation of various piperidine derivatives .
Result of Action
Piperidine derivatives have been evaluated for potential treatment of various conditions, including hiv .
properties
IUPAC Name |
3-(hydroxymethyl)piperidin-4-ol;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2.ClH/c8-4-5-3-7-2-1-6(5)9;/h5-9H,1-4H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOJFPEWWJFTVFY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC(C1O)CO.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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